molecular formula C8H8BrCl2NO B12275100 Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride

Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride

Cat. No.: B12275100
M. Wt: 284.96 g/mol
InChI Key: FVVCYHRQLWWJNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

  • Methyl 3-Bromo-4-chlorobenzimidate Hydrochloride
  • Methyl 3-Bromo-5-fluorobenzimidate Hydrochloride
  • Methyl 3-Bromo-5-iodobenzimidate Hydrochloride

Comparison: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H8BrCl2NO

Molecular Weight

284.96 g/mol

IUPAC Name

methyl 3-bromo-5-chlorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H7BrClNO.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,11H,1H3;1H

InChI Key

FVVCYHRQLWWJNU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC(=C1)Br)Cl.Cl

Origin of Product

United States

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